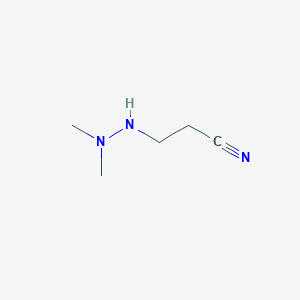
3-Acetamidoacridine
Descripción general
Descripción
3-Acetamidoacridine is a chemical compound with the molecular formula C15H12N2O . It’s a derivative of acridine, a class of compounds that have been actively researched over the years as prospective therapeutic agents for a wide range of disorders .
Synthesis Analysis
Acridine derivatives have been synthesized through various methods. One such method includes a carbene migratory insertion and β-hydride elimination sequence followed by intramolecular C-N cross-coupling . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .Molecular Structure Analysis
The structure of acridine derivatives is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The planar form of these derivatives allows for intercalation into double-stranded DNA .Chemical Reactions Analysis
Acridine derivatives have been known to exhibit a variety of chemical reactions. Their mode of action is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .Aplicaciones Científicas De Investigación
Intercalation and Cellular Uptake in Cancer Research
- 3-Acetamidoacridine derivatives, like 3-acetamido-5-iodo-6-aminoacridine, have been synthesized for use as intercalating agents in cancer research. These compounds are taken up by living cells and localize in the nucleus, showing potential for use in targeting cancer cells (Kinsey et al., 1990).
Enzyme Inhibition in Neurological Research
- Inhibitors of acetylcholinesterase, such as 9-amino-1,2,3,4-tetrahydroacridine (THA), which shares structural features with 3-acetamidoacridine, have been proposed for the treatment of Alzheimer's disease. These compounds are believed to increase cerebral levels of acetylcholine and have shown the potential to alter histamine metabolism in the central nervous system (Cumming et al., 1990).
Potential for Alleviating Neurodegenerative Diseases
- Tetrahydroacridine hybrids have been designed and synthesized for their ability to inhibit cholinesterase enzymes, showing potential for treating Alzheimer’s Disease. These compounds, which are structurally related to 3-acetamidoacridine, have demonstrated selectivity and efficacy in preclinical studies (Czarnecka et al., 2020).
Histamine Receptor Research
- Aminoacridines, including those structurally similar to 3-acetamidoacridine, have been explored for their potential in modulating histamine effects in the body, particularly in relation to histamine H3 receptors. These studies have implications for the treatment of allergic conditions and possibly other disorders (Celanire et al., 2005).
Impact on Acetylcholinesterase Activity
- The influence of tetrahydroacridines on acetylcholinesterase activity in the context of Alzheimer's disease has been a significant area of research. Clinical pharmacology studies have shown modest improvements in cognitive function in Alzheimer's patients treated with these compounds (Schneider, 1993).
Mecanismo De Acción
The mechanism of action of acridine derivatives, including 3-Acetamidoacridine, is primarily due to their ability to intercalate DNA. This intercalation, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .
Direcciones Futuras
The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key area of focus. More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Propiedades
IUPAC Name |
N-acridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10(18)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)17-15/h2-9H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRJLXOCWJOZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC3=CC=CC=C3N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903355 | |
| Record name | N-3-Acridinyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamidoacridine | |
CAS RN |
23043-50-7 | |
| Record name | Acetamide, N-3-acridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-3-Acridinyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, [(2,2,2-trifluoroethyl)thio]-](/img/structure/B3049935.png)

![Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-](/img/structure/B3049940.png)








